2-Amino-5,7-dibromobenzothiazole

Medicinal Chemistry Pharmacokinetics Property-Based Design

2-Amino-5,7-dibromobenzothiazole is a critical bifunctional building block for SAR studies. Its unique 5,7-dibromo substitution pattern increases lipophilicity (XLogP3 3.4 vs. 1.9) and provides two orthogonal sites for cross-coupling, enabling asymmetric derivatization. Essential for convergent synthesis, it cannot be substituted with mono-bromo or unsubstituted analogs. Available in high purity for R&D.

Molecular Formula C7H4Br2N2S
Molecular Weight 308 g/mol
CAS No. 1000289-40-6
Cat. No. B1529741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,7-dibromobenzothiazole
CAS1000289-40-6
Molecular FormulaC7H4Br2N2S
Molecular Weight308 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1N=C(S2)N)Br)Br
InChIInChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
InChIKeyNBNMHIGTHJFJAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5,7-dibromobenzothiazole (CAS 1000289-40-6): Procurement-Relevant Structural and Physicochemical Baseline


2-Amino-5,7-dibromobenzothiazole (CAS 1000289-40-6) is a brominated 2-aminobenzothiazole derivative characterized by a benzothiazole core with bromine atoms substituted at the 5 and 7 positions [1]. This substitution pattern confers distinct physicochemical properties compared to the parent 2-aminobenzothiazole scaffold, including significantly increased molecular weight (308.00 g/mol) and lipophilicity (XLogP3-AA = 3.4) [1]. The compound exists as a solid at room temperature with a density of approximately 2.185 g/cm³ and exhibits very low aqueous solubility (0.046 g/L at 25 °C) [2]. As a bifunctional intermediate, the 2-amino group and the two bromine atoms provide orthogonal reactive handles for medicinal chemistry diversification and materials science applications [1][2].

2-Amino-5,7-dibromobenzothiazole: Why Simple 2-Aminobenzothiazole or Monobromo Analogs Are Not Interchangeable


The 5,7-dibromo substitution pattern in 2-amino-5,7-dibromobenzothiazole creates a unique physicochemical and reactivity profile that precludes generic substitution with the parent 2-aminobenzothiazole or even monobrominated analogs. The introduction of two bromine atoms at these specific positions dramatically increases both molecular weight (308.00 vs. 150.20 g/mol) and lipophilicity (XLogP3 of 3.4 vs. 1.9) compared to the parent compound [1][2]. Furthermore, the experimental aqueous solubility of the dibromo derivative (0.046 g/L) is markedly lower than the sparing solubility reported for 2-aminobenzothiazole [2][3]. This combination of properties directly impacts key research parameters such as reaction medium selection, purification strategy, and biological assay compatibility. Substituting a less lipophilic or differently substituted analog would alter these critical experimental variables, invalidating comparative structure-activity relationship (SAR) analyses or synthetic route optimization efforts. The dual bromine substitution also provides two distinct sites for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), a capability not offered by unsubstituted or monobrominated variants, making it a strategic choice for convergent synthesis [2].

2-Amino-5,7-dibromobenzothiazole: Quantitative Differentiation Evidence for Scientific and Industrial Procurement


Increased Lipophilicity (XLogP3) Relative to Parent 2-Aminobenzothiazole Scaffold

The introduction of bromine atoms at the 5 and 7 positions significantly elevates the compound's lipophilicity. The computed XLogP3-AA value for 2-amino-5,7-dibromobenzothiazole is 3.4 [1]. This represents a substantial increase compared to the parent 2-aminobenzothiazole, which has an XLogP3 of 1.9 [2].

Medicinal Chemistry Pharmacokinetics Property-Based Design

Significantly Reduced Aqueous Solubility Compared to 2-Aminobenzothiazole

Experimental data indicates that 2-amino-5,7-dibromobenzothiazole has an aqueous solubility of 0.046 g/L at 25 °C, described as 'almost insoluble' [1]. In contrast, the parent 2-aminobenzothiazole is reported as 'sparingly soluble' or 'slightly soluble' in water, with typical descriptions of solubility being less than 1 mg/mL or <0.1 g/100 mL .

Analytical Chemistry Formulation Science Biological Assay Design

Dual Bromine Substitution Enables Orthogonal Cross-Coupling Reactivity

The presence of two bromine atoms at the 5 and 7 positions provides a unique synthetic handle for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) not possible with the parent 2-aminobenzothiazole or monobrominated analogs [1]. While direct comparative kinetic data are unavailable, the structural feature itself dictates a divergent synthetic utility. The 2-amino group offers a third, orthogonal reactive site for amidation, sulfonylation, or other transformations [1].

Organic Synthesis Medicinal Chemistry Building Blocks

Higher Density Reflects Increased Molecular Weight from Bromine Substitution

The experimental density of 2-amino-5,7-dibromobenzothiazole is reported as 2.185 ± 0.06 g/cm³ at 20 °C [1]. While a direct experimental density for 2-aminobenzothiazole under identical conditions is not readily available, the value is consistent with the significant increase in molecular weight (308.00 g/mol vs. 150.20 g/mol) due to the two heavy bromine atoms [2][3].

Materials Science Physical Chemistry Property Prediction

2-Amino-5,7-dibromobenzothiazole: Evidence-Driven Research and Industrial Application Scenarios


Medicinal Chemistry: A Divergent Scaffold for SAR Library Synthesis

2-Amino-5,7-dibromobenzothiazole is a strategically valuable building block for constructing diverse libraries of benzothiazole-based compounds for structure-activity relationship (SAR) studies. Its three distinct reactive sites—the 2-amino group and the two bromine atoms—enable sequential and orthogonal derivatization [1]. Researchers can utilize the 2-amino group for initial modifications (e.g., amide or sulfonamide formation) while retaining the bromine atoms for subsequent palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or amine diversity at the 5 and 7 positions. The significantly higher lipophilicity (XLogP3 = 3.4) of this scaffold, compared to the parent 2-aminobenzothiazole (XLogP3 = 1.9), may also be a deliberate design choice for programs targeting intracellular or CNS-penetrant candidates [2][3].

Organic Synthesis: Strategic Intermediate for Complex Heterocycle Construction

This compound serves as a key intermediate in multi-step organic syntheses, particularly when a benzothiazole core with two distinct points for functionalization is required. The presence of two bromine atoms allows for the possibility of differential cross-coupling, enabling the construction of asymmetrically substituted benzothiazoles. Its low aqueous solubility (0.046 g/L) and high density (2.185 g/cm³) are practical considerations for reaction design, dictating the use of non-polar or aprotic solvents (e.g., THF, DMF, toluene) and potentially influencing workup and purification procedures [1][2].

Materials Science: Heavy-Atom Component for Optoelectronic or Structural Applications

The high density and the presence of heavy bromine atoms make 2-amino-5,7-dibromobenzothiazole a potential candidate for materials science applications where these properties are advantageous. This could include use as a precursor for organic semiconductors, where halogenation influences electronic properties, or as a component in liquid crystals and other functional materials [1]. The high electron density from the bromine atoms is also beneficial for X-ray crystallography, where it can serve as an effective anomalous scatterer for phasing, should the compound be crystallized as part of a protein-ligand complex or novel material.

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